molecular formula C17H18O4 B8578238 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propan-1-one CAS No. 120645-73-0

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propan-1-one

Cat. No. B8578238
Key on ui cas rn: 120645-73-0
M. Wt: 286.32 g/mol
InChI Key: SAKNDRHTKYWELM-UHFFFAOYSA-N
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Patent
US07829563B2

Procedure details

To a solution of 1-(3,4-dimethoxy-phenyl)-prop-2-en-1-ol (236 mg, 1.22 mmol) in THF (2 mL) was added under a nitrogen atmosphere 2-iodophenol (267 mg, 1.22 mmol), cesium carbonate (158 mg, 0.47 mmol) and palladium(II) acetate (8 mg, 0.04 mmol). The reaction mixture was stirred for 4 h at 80° C. After cooling to ambient temperature it was diluted with ethyl acetate (10 mL) and washed with water (10 mL) and brine (10 mL). The aqueous layers were extracted with ethyl acetate (10 mL) and the combined organic layers dried over sodium sulfate. Purification by chromatography (SiO2, heptane:ethyl acetate=90:10 to 60:40) afforded the title compound (155 mg, 45%) as a colourless oil. MS m/e: 285.0 [M−H]
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
267 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
158 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]([OH:14])[CH:12]=[CH2:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].I[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[OH:22].C(=O)([O-])[O-].[Cs+].[Cs+]>C1COCC1.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](=[O:14])[CH2:12][CH2:13][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[OH:22])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
236 mg
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(C=C)O
Name
Quantity
267 mg
Type
reactant
Smiles
IC1=C(C=CC=C1)O
Name
cesium carbonate
Quantity
158 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
8 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature it
WASH
Type
WASH
Details
washed with water (10 mL) and brine (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted with ethyl acetate (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2, heptane:ethyl acetate=90:10 to 60:40)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(CCC1=C(C=CC=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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